[(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate typically involves the condensation of 4-methylbenzaldehyde with 1-methyl-4-nitropyrazole-3-carboxylic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides or hydroxyl derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
[(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials with specific properties.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may exhibit antimicrobial, antifungal, or anticancer activities.
Medicine
The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases. Its ability to interact with specific biological targets makes it a valuable compound in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of [(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- [(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate
- [(E)-(4-chlorophenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate
- [(E)-(4-fluorophenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate
Uniqueness
This compound is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
[(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-9-3-5-10(6-4-9)7-14-21-13(18)12-11(17(19)20)8-16(2)15-12/h3-8H,1-2H3/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWHYKWFVRJUPQ-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NOC(=O)C2=NN(C=C2[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/OC(=O)C2=NN(C=C2[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.